molecular formula C21H13F4N5O B608907 CTLA-4 inhibitor CAS No. 635324-72-0

CTLA-4 inhibitor

Cat. No. B608907
M. Wt: 427.3626
InChI Key: WQKVVTLTCHDAST-UHFFFAOYSA-N
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Description

CTLA-4 (Cytotoxic T-Lymphocyte Antigen 4) is a protein receptor that acts as an immune checkpoint and downregulates immune responses . CTLA-4 inhibitors are a type of immune checkpoint inhibitor drug that helps treat cancer by preventing T-cells from binding with partner proteins that may prevent them from attacking unhealthy cells . The first characterized inhibitory immune checkpoint was CTLA-4 .


Synthesis Analysis

The LC4 peptide, a CTLA-4 inhibitor, was obtained through phage display peptide library screening and could block the CTLA-4/CD80 interaction . The LC4 peptide was modified to improve its tumor-targeting ability and reduce peripheral immune system activation .


Molecular Structure Analysis

The spatially folded drug molecule and CTLA-4 structure were analyzed using various servers and software . A structural analysis of the association of both PP2AA and PP2AC subunits with CTLA-4 was also performed .


Chemical Reactions Analysis

CTLA-4 inhibitors block the interaction of CTLA-4 with its ligands, resulting in increased luminescent signal . Compounds binding to CTLA-4 affected the expression and/or membrane distribution of CTLA-4 .


Physical And Chemical Properties Analysis

Quantum binding energies of the checkpoint protein CTLA-4 in complex with the immuno-oncological drug ipilimumab have been studied . Many structural properties of this drug have been unveiled .

Scientific Research Applications

  • CTLA-4 blockade has demonstrated significant clinical benefits in patients with metastatic melanoma, leading to the FDA approval of ipilimumab, a CTLA-4 inhibitor (Wang et al., 2011).

  • Blockade of CTLA-4 on both effector and regulatory T cell compartments is essential for the full therapeutic effects of anti–CTLA-4 antibodies in cancer immunotherapy (Peggs et al., 2009).

  • CTLA-4 and PD-1 inhibitors, either as single agents or in combination, have been approved for the treatment of metastatic melanoma, but they result in a unique spectrum of adverse events due to immune system activation (Boutros et al., 2016).

  • The genetic basis for clinical response to CTLA-4 blockade in melanoma has been explored, showing that mutational load and neoantigen landscape are associated with response to therapy (Snyder et al., 2014).

  • CTLA-4 blockade in sepsis has shown a dose-dependent effect on survival, suggesting its potential application beyond cancer treatment (Inoue et al., 2011).

  • CTLA-4-mediated posttranslational modifications have been shown to direct cytotoxic T-lymphocyte differentiation, indicating a role in modulating the immune response in cancer (Lingel et al., 2017).

  • Immune monitoring during clinical development of CTLA-4 antibody therapy has been essential to understand its mechanism of action and identify prognostic immunologic correlates of clinical endpoints (Callahan et al., 2010).

properties

IUPAC Name

4-(4-fluorophenyl)-10-methyl-7-[3-(trifluoromethyl)phenyl]-3,4,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F4N5O/c1-29-19-15(10-26-29)18-16(20(31)30(28-18)14-7-5-13(22)6-8-14)17(27-19)11-3-2-4-12(9-11)21(23,24)25/h2-10,28H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKVVTLTCHDAST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=C3C(=C2C=N1)NN(C3=O)C4=CC=C(C=C4)F)C5=CC(=CC=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F4N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CTLA-4 inhibitor

Citations

For This Compound
10
Citations
A Bang, TJ Wilhite, LRG Pike, DN Cagney… - International Journal of …, 2017 - Elsevier
… We identified 133 patients, of whom 28 received a CTLA-4 inhibitor alone, 88 received a PD-1 inhibitor alone, and 17 received both classes of inhibitors either sequentially (n=13) or …
Number of citations: 152 www.sciencedirect.com
MM Sun, RD Levinson, A Filipowicz… - Ocular immunology …, 2019 - Taylor & Francis
… The literature for the CTLA-4 inhibitor ipilimumab induced uveitis has been well cited, 54 and was not repeated here. Uveitis has been reported after PD-1 therapy (pembrolizumab or …
Number of citations: 64 www.tandfonline.com
N Siewe, A Friedman - PloS One, 2022 - journals.plos.org
… % of patients receiving CTLA-4 inhibitor (ipilimumab) develop … who are treated with CTLA-4 inhibitor (ipilimumab), and thus … due to treatment with CTLA-4 inhibitor, and we represent the …
Number of citations: 4 journals.plos.org
JR Brahmer - 2012 - Future Medicine
Ipilimumab is the first antibody against cytotoxic T-lymphocyte antigen-4 (CTLA-4) approved for use in the clinic. With its recent US FDA approval and exciting tumor activity, ipilimumab …
Number of citations: 3 www.futuremedicine.com
H Zhang, J Mi, Q Xin, W Cao, C Song, N Zhang… - Frontiers in …, 2023 - frontiersin.org
… This review focuses on the mechanisms of CTLA-4 inhibitor monotherapy or combination therapy in breast cancer. We systematically summarize the latest research and clinical …
Number of citations: 6 www.frontiersin.org
P Friedlander, K Wood, K Wassmann… - … for ImmunoTherapy of …, 2018 - Springer
… received prior chemotherapy with the investigational CTLA-4 inhibitor tremelimumab as part of a … Treatment of patients with unresectable or stage IV melanoma with the CTLA-4 inhibitor …
Number of citations: 32 link.springer.com
A Sekulic, WS Liang, W Tembe, T Izatt… - Molecular genetics & …, 2015 - Wiley Online Library
… Treatment with the CTLA 4 inhibitor ipilimumab resulted in a rapid clinical response. Our findings suggest a novel driver mechanism for SS , and cancer in general, and exemplify an …
Number of citations: 83 onlinelibrary.wiley.com
A Wilkins, F McDonald, K Harrington… - … for ImmunoTherapy of …, 2019 - Springer
… Formenti et al. have recently reported the clinical outcomes and translational readouts of a trial of the anti-CTLA-4 inhibitor, ipilimumab, in combination with palliative radiotherapy in 39 …
Number of citations: 17 link.springer.com
F Liu, J Huang, X Liu, Q Cheng, C Luo, Z Liu - Cancer cell international, 2020 - Springer
… The first large phase III trial of ipilimumab (a CTLA-4 inhibitor) plus nivolumab (a PD-1 inhibitor) in recurrent World Health Organization (WHO) grade IV glioma (glioblastoma) (…
Number of citations: 83 link.springer.com
PP Zhang, J Wang, DZ Ding, L Zhang, C Cheng… - Medicine, 2021 - ncbi.nlm.nih.gov
… Our meta-analysis revealed that PD-1/PD-L1 inhibitors plus CTLA-4 inhibitor could markedly improve the endpoint outcomes of patients compared with chemotherapy alone, and did not …
Number of citations: 3 www.ncbi.nlm.nih.gov

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